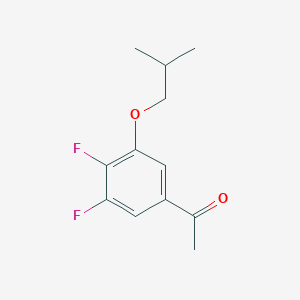
(2R)-2-Ethynyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxane typically involves the reaction of oxane derivatives with ethynylating agents under controlled conditions. One common method includes the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the oxane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it viable for large-scale production.
化学反応の分析
Types of Reactions
(2R)-2-Ethynyloxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethyl-substituted oxane compounds.
科学的研究の応用
(2R)-2-Ethynyloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2R)-2-Ethynyloxane exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
(2S)-2-Ethynyloxane: The enantiomer of (2R)-2-Ethynyloxane, differing in the spatial arrangement of atoms.
2-Ethynyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxane ring.
2-Ethynyl-1,4-dioxane: Another similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ethynyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
(2R)-2-ethynyloxane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m0/s1 |
InChIキー |
ZKTKNSXLODIMFZ-ZETCQYMHSA-N |
異性体SMILES |
C#C[C@H]1CCCCO1 |
正規SMILES |
C#CC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
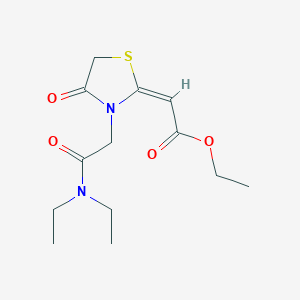


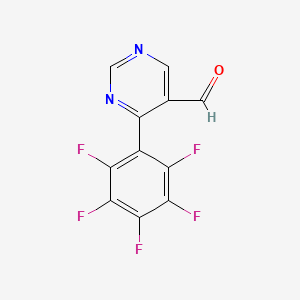
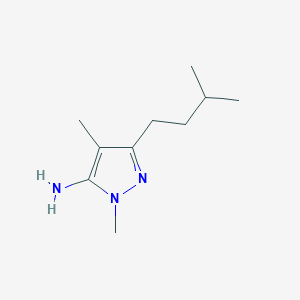
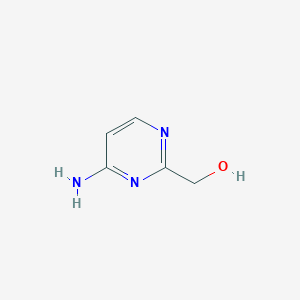
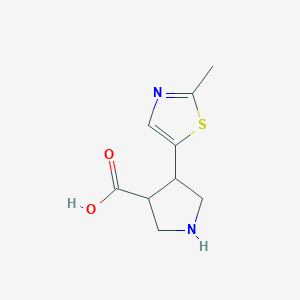
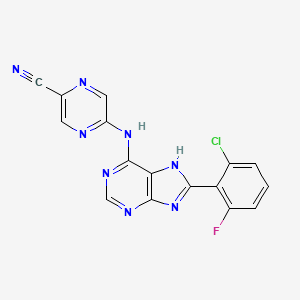
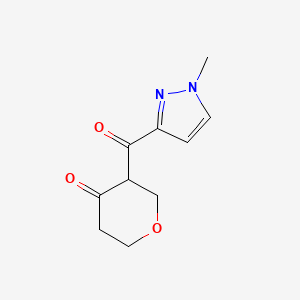
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
